Methyl 2,5-dichloro-4-isopropoxybenzoate
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Overview
Description
Methyl 2,5-dichloro-4-isopropoxybenzoate is a chemical compound with the molecular formula C11H12Cl2O3 and a molecular weight of 263.11 g/mol . It is an aromatic ester that contains both chlorine and isopropoxy functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dichloro-4-isopropoxybenzoate can be synthesized through the esterification of 2,5-dichloro-4-isopropoxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dichloro-4-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Catalysts: Strong acids like sulfuric acid or bases like sodium hydroxide are commonly used in hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Hydrolysis Products: The hydrolysis of the ester group yields 2,5-dichloro-4-isopropoxybenzoic acid and methanol.
Scientific Research Applications
Methyl 2,5-dichloro-4-isopropoxybenzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 2,5-dichloro-4-isopropoxybenzoate involves its interaction with various molecular targets, depending on the specific application. For example, in hydrolysis reactions, the ester group is cleaved by nucleophilic attack, leading to the formation of the corresponding carboxylic acid and alcohol . The pathways involved in these reactions are typically catalyzed by acids or bases, which facilitate the nucleophilic attack and subsequent cleavage of the ester bond .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dichlorobenzoate: Another halogenated aromatic ester with similar chemical properties.
Methyl 2,5-dichlorobenzoate: Lacks the isopropoxy group, making it less versatile in certain chemical reactions.
Uniqueness
Methyl 2,5-dichloro-4-isopropoxybenzoate is unique due to the presence of both chlorine and isopropoxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H12Cl2O3 |
---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
methyl 2,5-dichloro-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-6(2)16-10-5-8(12)7(4-9(10)13)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
LORJQUMITBQGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
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